molecular formula C18H23ClN2O2 B4136484 [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride

[4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride

Cat. No. B4136484
M. Wt: 334.8 g/mol
InChI Key: PLURHLIOSIPRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride, also known as A-317491, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of purinergic receptor antagonists and has been shown to have a high affinity for the P2X3 receptor subtype.

Mechanism of Action

The mechanism of action of [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride involves its high affinity for the P2X3 receptor subtype. This receptor is found on sensory neurons and is involved in the transmission of pain signals. By blocking this receptor, [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride reduces the transmission of pain signals, thereby reducing pain perception. In addition to its effects on pain perception, [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
[4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its effects on pain perception and inflammation, [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride has also been shown to have effects on the respiratory system, urinary system, and gastrointestinal system. For example, [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride has been shown to reduce airway hyperresponsiveness in animal models of asthma, as well as reduce urinary incontinence in animal models of bladder dysfunction.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride for lab experiments is its high affinity for the P2X3 receptor subtype, which makes it a useful tool for studying the role of this receptor in pain perception and other physiological processes. However, one of the limitations of [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride. One area of interest is the potential use of this compound in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to treat. Another area of interest is the development of more potent and selective P2X3 receptor antagonists, which could have even greater therapeutic potential. Finally, there is also interest in studying the effects of [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride on other physiological systems, such as the cardiovascular system and the central nervous system.

Scientific Research Applications

[4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. The P2X3 receptor subtype is known to play a key role in the transmission of pain signals, and [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride has been shown to effectively block this receptor, thereby reducing pain perception. In addition to its potential use in pain management, [4-(allyloxy)-3-ethoxybenzyl](3-pyridinylmethyl)amine hydrochloride has also been studied for its potential applications in the treatment of other conditions, such as asthma, urinary incontinence, and irritable bowel syndrome.

properties

IUPAC Name

1-(3-ethoxy-4-prop-2-enoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c1-3-10-22-17-8-7-15(11-18(17)21-4-2)12-20-14-16-6-5-9-19-13-16;/h3,5-9,11,13,20H,1,4,10,12,14H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLURHLIOSIPRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Allyloxy-3-ethoxy-benzyl)-pyridin-3-ylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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